molecular formula C27H42N2O5S B13446921 Ixabepilone-d3

Ixabepilone-d3

カタログ番号: B13446921
分子量: 509.7 g/mol
InChIキー: FABUFPQFXZVHFB-CGCXIUEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Ixabepilone-d3 is widely used in scientific research for various applications:

生物活性

Ixabepilone-d3, a semi-synthetic derivative of epothilone B, is primarily recognized for its role in cancer therapy, particularly in treating metastatic breast cancer that exhibits resistance to conventional treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.

This compound has a complex chemical structure characterized by multiple chiral centers and functional groups. Its chemical formula is C22_{22}H27_{27}N3_{3}O4_{4}S, with a molar mass of approximately 506.7 g/mol. The compound's mechanism of action involves binding to the β-tubulin subunit of microtubules, leading to their stabilization and preventing depolymerization. This stabilization halts mitotic processes in cancer cells, inducing apoptosis and making this compound effective against tumors resistant to other therapies like taxanes .

Pharmacokinetics

Research indicates that this compound undergoes metabolic transformations primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The compound has a half-life of approximately 52 hours and is eliminated mainly through fecal routes .

Key Pharmacokinetic Properties:

PropertyValue
Half-life52 hours
Protein binding67-77%
MetabolismLiver (CYP3A4)
Route of eliminationFecal and renal

Efficacy Against Cancer

This compound has demonstrated significant efficacy in various clinical settings, particularly among patients with metastatic breast cancer who have developed primary or secondary resistance to taxanes. In phase II trials, it showed activity in tumors that are typically resistant to traditional therapies due to mechanisms such as overexpression of beta-tubulin isotype III and drug efflux transporters .

Clinical Efficacy Summary:

Study TypeFindings
Phase II TrialsDemonstrated activity in taxane-resistant metastatic breast cancer .
Combination TherapyEnhanced outcomes when combined with capecitabine .
Resistance MechanismsLow susceptibility to multiple drug resistance mechanisms .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other agents. For instance, combining this compound with histone deacetylase (HDAC) inhibitors like romidepsin and panobinostat has shown promising results. These combinations have demonstrated enhanced cytotoxicity in preclinical models .

Synergistic Effects Table:

CombinationObserved Effect
This compound + RomidepsinStrong synergistic activity observed
This compound + MK1775Variable efficacy; requires further study .

Case Studies and Clinical Applications

In clinical practice, this compound has been utilized for patients who have not responded to standard chemotherapy regimens. A notable case study involved patients with advanced breast cancer where this compound was administered after failure of anthracyclines and taxanes. The results indicated a significant proportion of patients experienced disease stabilization or partial response .

特性

分子式

C27H42N2O5S

分子量

509.7 g/mol

IUPAC名

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-[2-(trideuteriomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1/i4D3

InChIキー

FABUFPQFXZVHFB-CGCXIUEZSA-N

異性体SMILES

[2H]C([2H])([2H])C1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@](O3)(CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)N2)O)(C)C)C)O)C)C

正規SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。